

# Spectroscopic data (NMR, IR, Mass Spec) of 6-Propoxybenzothiazol-2-amine.

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## Compound of Interest

Compound Name: 6-Propoxybenzothiazol-2-amine

Cat. No.: B080791

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## Technical Guide: Spectroscopic Analysis of 6-Propoxybenzothiazol-2-amine

Disclaimer: Experimental spectroscopic data for **6-Propoxybenzothiazol-2-amine** is not readily available in the public domain. The data presented in this document is predictive, based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and generalized experimental protocols for its determination.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Propoxybenzothiazol-2-amine**. These predictions are derived from known spectral data of similar 2-aminobenzothiazole derivatives and general principles of spectroscopic interpretation.

## Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.2-7.4	m	2H	Aromatic protons (H-4, H-5)
~7.0	d	1H	Aromatic proton (H-7)
~6.8	s (broad)	2H	Amine protons (-NH <sub>2</sub> )
~3.9	t	2H	Methylene protons (-O-CH <sub>2</sub> -)
~1.7	sextet	2H	Methylene protons (-CH <sub>2</sub> -CH <sub>3</sub> )
~0.9	t	3H	Methyl protons (-CH <sub>3</sub> )

## Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C-2 (C=N)
~155	C-6 (C-O)
~148	C-7a
~131	C-3a
~122	C-5
~118	C-4
~105	C-7
~69	-O-CH <sub>2</sub> -
~22	-CH <sub>2</sub> -CH <sub>3</sub>
~10	-CH <sub>3</sub>

## Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Doublet	N-H stretch (primary amine)
3050-3000	Medium	Aromatic C-H stretch
2960-2850	Medium-Strong	Aliphatic C-H stretch
1640-1620	Strong	N-H bend (scissoring)
1600-1450	Medium-Strong	Aromatic C=C stretch
1530-1510	Strong	C=N stretch (benzothiazole ring)
1250-1200	Strong	Aryl-O stretch (asymmetric)
1050-1000	Medium	Aryl-O stretch (symmetric)
850-800	Strong	C-H out-of-plane bend (aromatic)

## Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

m/z	Predicted Fragment
222	[M+H] <sup>+</sup> (Molecular Ion)
180	[M+H - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
152	[M+H - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as **6-Propoxybenzothiazol-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.[\[1\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a clean, dry vial.[\[1\]](#)
  - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
  - Filter the solution to remove any particulate matter.
  - Transfer the clear solution into a 5 mm NMR tube.[\[2\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. A  $90^\circ$  pulse with a sufficient relaxation delay (e.g., 5 seconds) is typically used.[\[3\]](#)
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
  - The number of scans will depend on the sample concentration, with more scans required for more dilute samples.

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
  - Phase the resulting spectrum to ensure all peaks are in the positive phase.
  - Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

- Sample Preparation:
  - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[4\]](#)
  - Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
  - Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[\[4\]](#)
  - Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[\[4\]](#)
- Data Acquisition:
  - Place the salt plate in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.
- Data Processing:

- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Label the significant peaks corresponding to the characteristic vibrational frequencies of the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

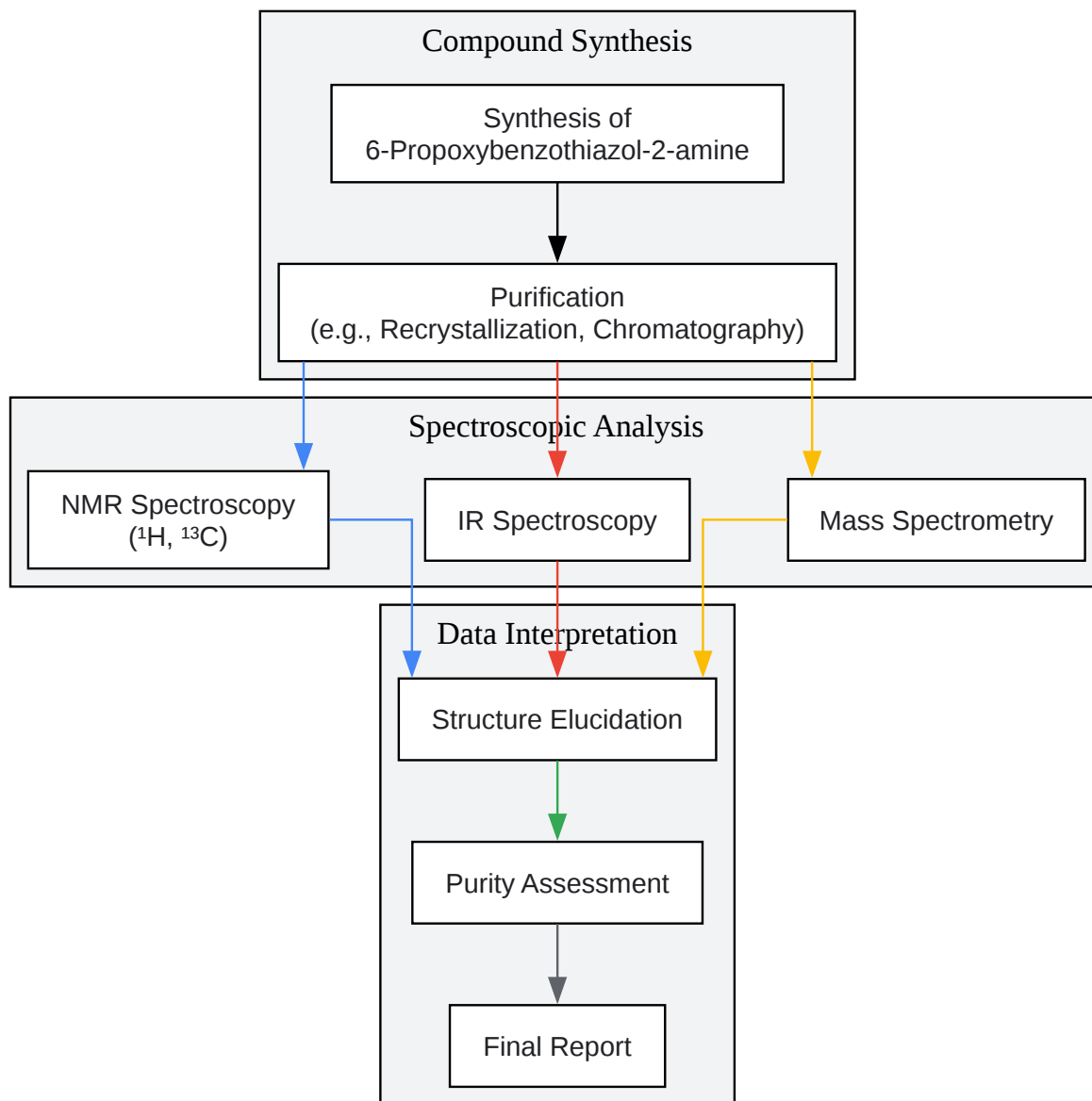
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically in the range of 1-10  $\mu\text{M}$ ) in a suitable solvent system. A common solvent system is a mixture of water and acetonitrile (50:50) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[\[5\]](#)
  - Ensure the sample is fully dissolved.
- Instrument Setup and Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[\[5\]](#)
  - A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[\[6\]](#)[\[7\]](#)
  - A heated drying gas (typically nitrogen) aids in the desolvation of the droplets.[\[7\]](#)
  - As the droplets shrink, the charge density on their surface increases, eventually leading to the formation of gas-phase ions.
  - The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Processing:

- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .
- Identify the molecular ion peak ( $[M+H]^+$  for positive ion mode) and major fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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